molecular formula C23H27BrClN3O3 B5141851 Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride

Cat. No.: B5141851
M. Wt: 508.8 g/mol
InChI Key: BVVCVZZYPIOIEO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride involves several steps of organic synthesis. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with an appropriate ketone under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the phenylpiperazinyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O3.ClH/c1-3-30-23(29)22-17-13-21(28)18(24)14-19(17)25(2)20(22)15-26-9-11-27(12-10-26)16-7-5-4-6-8-16;/h4-8,13-14,28H,3,9-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCVZZYPIOIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCN(CC3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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